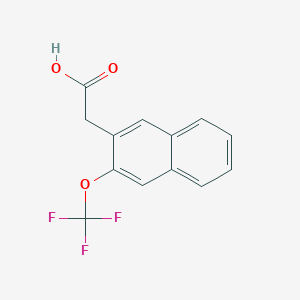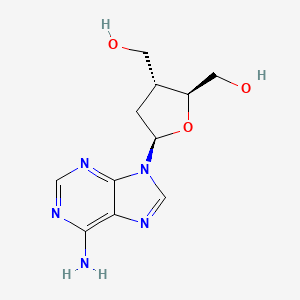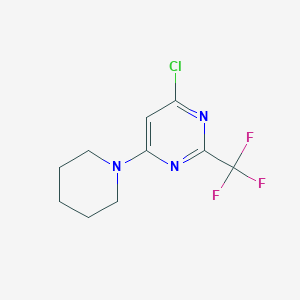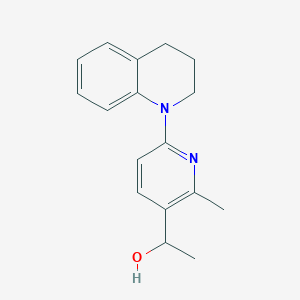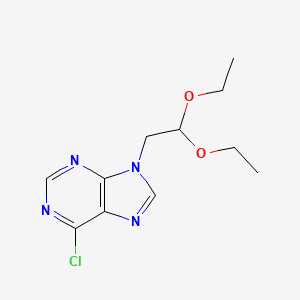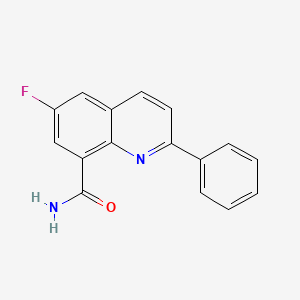
2-(4-Isopropylphenyl)indoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)indoline hydrochloride is a chemical compound that belongs to the indoline class of compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of an indoline core with a 4-isopropylphenyl group attached, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)indoline hydrochloride can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 2-(4-isopropylphenyl)indole using hydrogen gas in the presence of a palladium catalyst can yield 2-(4-Isopropylphenyl)indoline. The hydrochloride salt is then formed by treating the indoline with hydrochloric acid .
Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be optimized to produce the desired isomer with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for further use .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound back to its indoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Functionalized indoline compounds with various substituents.
Scientific Research Applications
2-(4-Isopropylphenyl)indoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)indoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)indoline hydrochloride
- 2-(4-Ethylphenyl)indoline hydrochloride
- 2-(4-Tert-butylphenyl)indoline hydrochloride
Uniqueness
2-(4-Isopropylphenyl)indoline hydrochloride is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H20ClN |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-12(2)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18-17;/h3-10,12,17-18H,11H2,1-2H3;1H |
InChI Key |
NOYDPPFLPZIIBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

